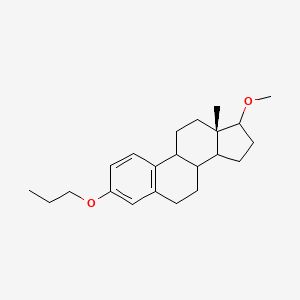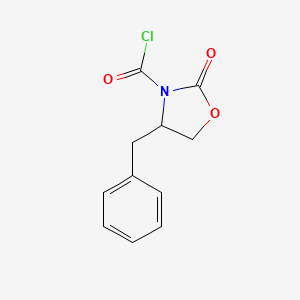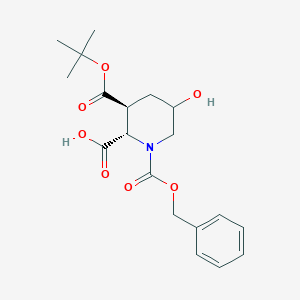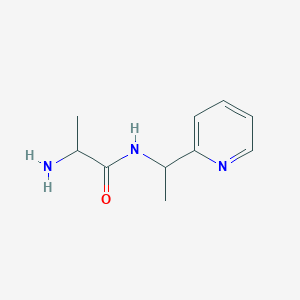
3-Propoxy-17beta-methoxyestra-1,3,5(10)-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen used primarily in topical formulations. It is commonly applied in a 1% cream for the treatment of vaginal atrophy in women. Promestriene is unique in that it does not convert into estradiol in the body, resulting in minimal systemic estrogenic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Promestriene is synthesized through the etherification of estradiol. The process involves the reaction of estradiol with propyl and methyl groups to form the 3-propyl and 17β-methyl diether. The reaction typically requires anhydrous conditions and the presence of a strong base to facilitate the etherification process .
Industrial Production Methods: In industrial settings, the production of promestriene involves large-scale etherification reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Promestriene undergoes various chemical reactions, including:
Oxidation: Promestriene can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert promestriene into its corresponding alcohols.
Substitution: Promestriene can undergo nucleophilic substitution reactions, where the ether groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Promestriene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of etherification and estrogenic activity.
Biology: Investigated for its effects on cellular proliferation and gene expression in estrogen-responsive tissues.
Medicine: Applied topically to treat vaginal atrophy and to promote wound healing following vulvovaginal surgery or trauma.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use .
Mecanismo De Acción
Promestriene is compared with other synthetic estrogens such as conjugated equine estrogens and estradiol. Unlike these compounds, promestriene has minimal systemic absorption, making it a safer option for patients who require localized estrogen therapy without systemic effects .
Comparación Con Compuestos Similares
- Conjugated equine estrogens
- Estradiol
- Ethinylestradiol
- Mestranol
Promestriene’s unique property of minimal systemic absorption sets it apart from other estrogens, making it particularly useful in treating conditions like vaginal atrophy without significant systemic side effects .
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(13S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18?,19?,20?,21?,22-/m0/s1 |
Clave InChI |
IUWKNLFTJBHTSD-BLJKDTPWSA-N |
SMILES isomérico |
CCCOC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4OC)C |
SMILES canónico |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![1-[5-[(2R)-2-amino-4-hydroxy-2-methylbutyl]-1-methylpyrrol-2-yl]-4-(4-methylphenyl)butan-1-one](/img/structure/B14797287.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)



![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)

![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)

